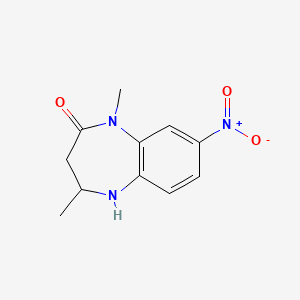
1,4-dimethyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
1,4-dimethyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This specific compound is characterized by the presence of a nitro group at the 8th position and methyl groups at the 1st and 4th positions on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the nitration of 1,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This can be achieved using a mixture of acetic acid and concentrated sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to meet the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4-dimethyl-8-amino-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with altered pharmacological properties.
Scientific Research Applications
1,4-dimethyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The nitro group may also contribute to its pharmacological activity by influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Lacks the nitro group, resulting in different pharmacological properties.
8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Lacks the methyl groups, which may affect its binding affinity and selectivity.
1,4-dimethyl-8-amino-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: The amino group replaces the nitro group, altering its pharmacological profile
Uniqueness
1,4-dimethyl-8-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of both methyl and nitro groups, which contribute to its distinct pharmacological properties. The combination of these functional groups enhances its binding affinity to GABA receptors and its overall efficacy as a sedative and anxiolytic agent.
Properties
IUPAC Name |
2,5-dimethyl-7-nitro-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7-5-11(15)13(2)10-6-8(14(16)17)3-4-9(10)12-7/h3-4,6-7,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMIGLGUAICGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


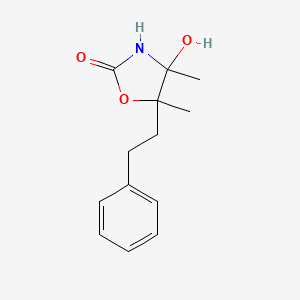
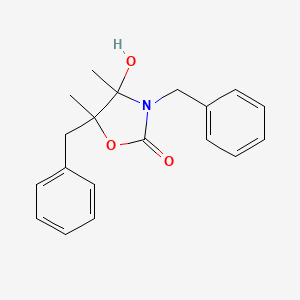
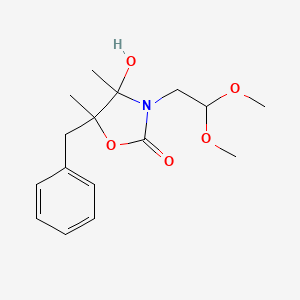
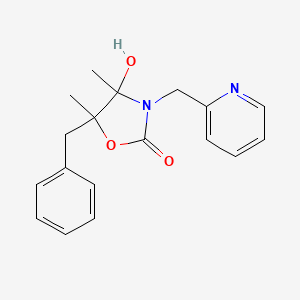
![1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B4303846.png)
![3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID](/img/structure/B4303847.png)
![5-{(Z)-1-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE](/img/structure/B4303852.png)
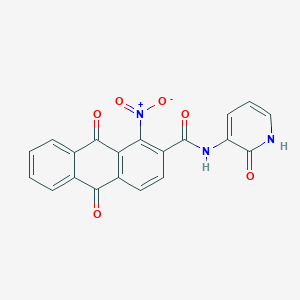
![9-(2,4-dimethoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4303873.png)
![2-{[5-(ADAMANTAN-1-YL)-1,3-BENZOXAZOL-2-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE](/img/structure/B4303876.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4303886.png)
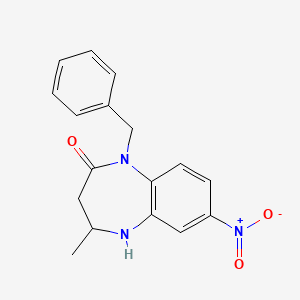
![N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide](/img/structure/B4303897.png)
![7,8-dihydroxy-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B4303900.png)
